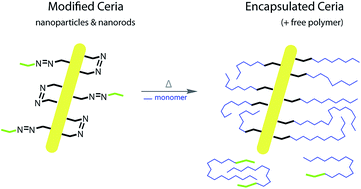Radical initiator modified cerium oxide nanoparticles for polymer encapsulation via grafting from the surface†
RSC Advances Pub Date: 2014-11-11 DOI: 10.1039/C4RA09044F
Abstract
The present paper describes a versatile route to modify and stabilize ceria nanoparticles with a radical initiator, 4,4′-azobis(4-cyanovaleric acid) (ACVA), allowing a strong interface to be formed via grafting of polymers from the surface. This leads to the successful encapsulation of cerium oxide nanoparticles in a poly(methyl methacrylate) matrix. The interaction between the radical initiator and the surface of ceria is studied by FTIR spectroscopy where a consistent shift of the carboxylate band unequivocally demonstrates that the carboxylate groups of this acidic initiator complex the cerium ions on the ceria surface by means of strong and stable ionic bonding.

Recommended Literature
- [1] Solution synthesis of GeS and GeSe nanosheets for high-sensitivity photodetectors†
- [2] CO2-Catalysed conversion of carbohydrates to 5-hydroxymethyl furfural
- [3] Cu-catalyzed tandem reactions of fluorinated alkynes with sulfonyl azides en route to 2-trifluoromethylquinolines†
- [4] Front cover
- [5] Centenary of The Analyst
- [6] Uniform yolk–shell Sn4P3@C nanospheres as high-capacity and cycle-stable anode materials for sodium-ion batteries†
- [7] Surface micelles of semifluorinated alkanes in Langmuir–Blodgett monolayers†
- [8] pH-dependent self-assembly of EAK16 peptides in the presence of a hydrophobic surface: Coarse-grained molecular dynamics simulation
- [9] Probing oligomerization of amyloid beta peptide in silico†
- [10] Z-scan investigation of fifth-order optical nonlinearity induced by saturable-absorption from (TBA)2Ni(dmit)2: application for optical limiting

Journal Name:RSC Advances
Research Products
-
CAS no.: 19689-58-8
-
CAS no.: 150637-60-8









